1-allyl-5-phenyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They are part of living organisms and play a vital role in various biological procedures as well as in cancer pathogenesis .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . A common approach for pyrimidine derivative formation involves using an electrophilic reagent and various o-amino nitriles or o-amino ester as 1,4-binucleophiles .Molecular Structure Analysis
Pyrimidine is an electron-rich nitrogen-containing heterocycle. Its synthetic versatility allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Chemical Reactions Analysis
Electrophilic cyclization of 2-(allylamino)- and 2-(cinnamylamino)pyrido[2,3-d]pyrimidin-4(3H)-ones by the action of phenylsulfanyl chloride led to the formation of angularly fused 9-(phenylsulfanylmethyl)-8,9-dihydroimidazo[1,2-a]pyrido[3,2-e]pyrimidin-5(7H)-one .Scientific Research Applications
Synthesis and Structural Analysis
1-Allyl-5-phenyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione is a compound of interest in the field of synthetic chemistry. Research has been conducted on synthesizing various pyrimidine derivatives, which are key structures in many pharmaceuticals and biologically active molecules. For instance, studies have shown the synthesis of diverse pyrimidine derivatives, including those with 2,4,6(1H,3H,5H)-trione structures, indicating a broad interest in these types of compounds for potential applications in medicinal chemistry and drug design (Yurtaeva & Tyrkov, 2016).
Biological Activity and Potential Therapeutic Applications
The pyrimidine ring, a component of the compound , is a significant structure in many biologically active compounds. Research on similar pyrimidine derivatives has identified potential inhibitory activities against various enzymes and microorganisms. For instance, certain pyrimidine derivatives have shown promising results as inhibitors of dihydrofolate reductases, which are crucial in the treatment of infectious diseases and cancer (Gangjee, Vasudevan & Queener, 1997). This suggests that derivatives of this compound could potentially have similar applications in medicinal chemistry.
Structural and Electronic Properties for Advanced Materials
The pyrimidine structure is also notable for its presence in key biological molecules like DNA and RNA. Studies on similar pyrimidine derivatives have explored their electronic and structural properties, which are relevant for applications in fields like nonlinear optics and materials science. For instance, research on thiopyrimidine derivatives has revealed insights into their electronic properties and potential for use in optoelectronic applications (Hussain et al., 2020). These findings highlight the versatility of pyrimidine derivatives in various technological applications beyond their biological significance.
Mechanism of Action
Target of Action
The primary target of HMS1656B03 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, controlling cell growth, differentiation, and metabolism .
Mode of Action
HMS1656B03, like other pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives, is believed to exert its effect by inhibiting CDK2 . By inhibiting CDK2, HMS1656B03 can disrupt the normal progression of the cell cycle, potentially leading to the death of cancer cells .
Biochemical Pathways
The inhibition of CDK2 by HMS1656B03 affects the cell cycle progression . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, HMS1656B03 can halt the cell cycle, preventing the replication of DNA and the division of cells .
Result of Action
The inhibition of CDK2 by HMS1656B03 leads to a significant alteration in cell cycle progression and induces apoptosis within cells . This can result in the death of cancer cells, making HMS1656B03 a potential candidate for cancer treatment .
Future Directions
The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a current focus in medicinal chemistry . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .
Properties
IUPAC Name |
8-phenyl-13-prop-2-enyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-2-8-21-15-14(16(22)20-18(21)24)12(10-6-4-3-5-7-10)13-11(19-15)9-25-17(13)23/h2-7,12,19H,1,8-9H2,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQZRWXIJRGCTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=CC=C4)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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